BenchChemオンラインストアへようこそ!

[Leu33]-beta-Amyloid (1-40)

Amyloid fibril morphology Transmission electron microscopy Protofibril formation

[Leu33]-Beta-Amyloid (1-40) (DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIILLMVGGVV) is a single-residue variant of the wild-type amyloid-β (1-40) peptide in which glycine at position 33 is replaced by leucine. This substitution eliminates the molecular groove created by Gly33 that is essential for sheet-to-sheet packing in mature fibrils, thereby profoundly altering the peptide's aggregation pathway, fibril morphology, and biological activity.

Molecular Formula
Molecular Weight 4386.0
Cat. No. B1578844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Leu33]-beta-Amyloid (1-40)
Molecular Weight4386.0
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [Leu33]-Beta-Amyloid (1-40) — A Gly33Leu Single-Site Aβ40 Variant for Mechanistic Amyloid Studies


[Leu33]-Beta-Amyloid (1-40) (DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIILLMVGGVV) is a single-residue variant of the wild-type amyloid-β (1-40) peptide in which glycine at position 33 is replaced by leucine. This substitution eliminates the molecular groove created by Gly33 that is essential for sheet-to-sheet packing in mature fibrils, thereby profoundly altering the peptide's aggregation pathway, fibril morphology, and biological activity [1]. The peptide has a molecular weight of 4386.0 g/mol and is typically supplied as a lyophilized trifluoroacetate salt at >95% HPLC purity .

Why Generic Aβ(1-40) Cannot Substitute for [Leu33]-Beta-Amyloid (1-40) in Critical Amyloid Research


Wild-type Aβ(1-40) and its generic homolog cannot replicate the functional and structural properties of [Leu33]-beta-Amyloid (1-40). The introduction of a bulky, hydrophobic leucine residue at position 33 eliminates the surface groove that Gly33 normally provides for inter-sheet packing, resulting in a peptide that forms non-fibrillar aggregates rather than mature protofibrils or fibrils [1]. This single amino acid substitution fundamentally redirects the aggregation pathway, decouples oligomerization from neurotoxicity [2], and produces a distinct profile in ThT fibrillation kinetics, cytotoxicity assays, and membrane interaction studies relative to wild-type Aβ40 [3]. Consequently, substituting generic Aβ(1-40) for [Leu33]-beta-Amyloid (1-40) in experiments designed to probe GxxxG motif function, sheet-packing interfaces, or toxic oligomer mechanisms would yield biologically uninformative or misleading results.

Quantitative Differentiation Guide: [Leu33]-Beta-Amyloid (1-40) vs. WT Aβ(1-40) and Related Gly33 Mutants


Fibril Morphology: [Leu33]-Aβ40 Forms Only Amorphous Aggregates, Not Mature Fibrils — Direct EM Evidence vs. WT Aβ40

Substitution of Gly33 with leucine in Aβ(1-40) completely prevents protofibril and fibril formation. Electron microscopy of the G33L Aβ40 mutant after one week of incubation at 25°C (40 μM peptide) reveals amorphous aggregates without any evidence of protofibrils or mature fibrils, in stark contrast to the abundant fibrillar networks observed for WT Aβ40 under identical conditions [1]. The vendor datasheet independently confirms: 'This mutant peptide forms aggregates. There is no indication of either protofibril or fibril formation' . This morphological difference is attributed to the large hydrophobic leucine side chain, which eliminates the molecular surface groove created by Gly33 that is essential for inter-sheet packing [1].

Amyloid fibril morphology Transmission electron microscopy Protofibril formation Gly33Leu substitution Alzheimer's disease

ThT Fibrillation Kinetics: Invariant Fluorescence for [Leu33]-Aβ40 Over 2 Weeks vs. Sigmoidal Increase for WT Aβ40

Thioflavin T (ThT) fluorescence monitoring over a two-week period revealed a fundamentally different kinetic profile for G33L Aβ40 relative to WT Aβ40. Whereas WT Aβ40 displayed the characteristic sigmoidal increase in ThT fluorescence intensity indicative of amyloid fibril formation, the G33L mutant exhibited significant fluorescence above background at time zero that remained invariant throughout the entire observation period, with no increase indicative of progressive fibril growth [1]. The invariant ThT signal likely reflects non-specific dye association with the pre-formed amorphous aggregates rather than genuine cross-β structure formation [1]. This kinetic behavior is consistent with a complete blockade of the ordered fibrillation pathway.

Thioflavin T assay Fibrillation kinetics Amyloid aggregation Lag time Gly33Leu mutation

Neuronal Cytotoxicity: G33L Mutation Abolishes Toxic Activity in Primary Cortical Neurons — MTS Viability Assay Data

Although performed on the Aβ42 backbone, the G33L substitution produced a near-complete loss of neurotoxicity that is directly relevant to understanding the [Leu33]-Aβ40 variant. In primary mouse cortical neurons treated with 15 μM peptide, G33L Aβ42 exhibited 95.9% ± 4.0% cell viability (p < 0.01 vs. WT), compared to only 41.4% ± 1.7% for WT Aβ42, as measured by the MTS assay [1]. The G33L and G37L mutations were the most effective at reducing toxicity among all GxxxG leucine substitutions tested (G25L: 72.7% ± 6.8%, G29L: 81.2% ± 3.8% viability) [1]. This dramatic difference occurs despite the G33L mutant undergoing accelerated β-sheet and fibril formation, demonstrating that the mutation decouples aggregation rate from toxic activity [1]. The Harmeier et al. study independently confirmed that Gly33-substituted Aβ variants lose the ability to inhibit hippocampal long-term potentiation (LTP) and show reduced toxicity in SH-SY5Y neuroblastoma cells and a Drosophila in vivo model [2].

Neuronal viability MTS assay Aβ toxicity GxxxG motif Cortical neurons

Conformational Stability of Fibrils: G33L Disrupts the Glycine Zipper — Molecular Dynamics Simulation Evidence

Computational modeling of the Aβ glycine zipper (GxxxG motif) demonstrated that both G33L and G37L residue substitutions lead to remarkable changes in fibril conformational stability compared to WT Aβ [1]. The molecular dynamics simulations revealed that the introduction of the bulky leucine side chain at position 33 disrupts the geometry of the glycine zipper motif, which normally provides structural stability to the fibril core through precise Gly-Gly interactions [1]. This computational finding provides a mechanistic explanation at atomic resolution for the experimental observations that G33L Aβ40 fails to form ordered fibrils (see Evidence Item 1) and loses neurotoxicity (see Evidence Item 3). The authors concluded that disruption of the glycine zipper represents a viable strategy for reducing Aβ aggregation propensity [1]. A review of GxxxG motif biology further noted that Gly-to-Leu substitutions at positions 33 and 37 lead to notable increases in conformational instability of Aβ42 [2].

Molecular dynamics simulations Glycine zipper motif Fibril conformational stability Gly33Leu mutation Alzheimer's disease

Oligomeric Species Distribution: G33L Reduces Toxic Dimers and Trimers vs. WT Aβ — SELDI-TOF MS and Lipid Binding Evidence

SELDI-TOF mass spectrometry revealed that G33L substitution profoundly alters the oligomeric profile of Aβ peptides. While WT Aβ formed a broad distribution of oligomeric species up to octamers with prominent dimer and trimer populations, the G33L and G37L peptides exhibited a marked reduction in small soluble oligomer levels, with only species up to trimers detected at substantially reduced abundance [1]. Crucially, a strong positive correlation was found between dimer levels (r² = 0.8267, p < 0.05) and trimer levels (r² = 0.996, p < 0.0005) with toxicity across all GSL peptides [1]. In a lipid binding assay using liposome-coated SELDI arrays, G33L and G37L peptides showed minimal oligomer binding to lipid membranes, with only monomers detected on the lipid surface, whereas WT Aβ displayed prominent dimer and trimer binding [1]. This reduction in membrane-active oligomeric species directly explains the loss of toxicity observed in neuronal cultures (see Evidence Item 3).

SELDI-TOF mass spectrometry Aβ oligomers Lipid membrane binding Dimer/trimer toxicity GxxxG motif

High-Impact Application Scenarios for [Leu33]-Beta-Amyloid (1-40) Based on Validated Differentiation Evidence


Negative Control for Aβ Fibril Formation Assays Requiring a Full-Length Non-Fibrillogenic Variant

In ThT-based fibrillation kinetics screens or EM-based fibril morphology studies, [Leu33]-Aβ40 serves as a critical negative control because it forms only amorphous aggregates and yields an invariant ThT fluorescence signal over 2 weeks, in contrast to the sigmoidal kinetic profile of WT Aβ40 [1]. This allows researchers to discriminate between genuine fibril-dependent ThT signal and non-specific dye binding to aggregated peptide, improving assay specificity in high-throughput screening campaigns for fibrillogenesis inhibitors.

Mechanistic Probe for Decoupling Aβ Aggregation from Neuronal Toxicity

Because the G33L mutation dramatically reduces neurotoxicity (95.9% cell viability vs. 41.4% for WT Aβ42 in cortical neurons [2]) while preserving and even accelerating the peptide's intrinsic aggregation propensity, [Leu33]-Aβ40 is the peptide of choice for experiments that must distinguish between aggregation-dependent and aggregation-independent toxic mechanisms. It is particularly valuable for studies examining the role of specific oligomeric species (dimers/trimers) in membrane disruption and cell death [2].

Structure-Function Studies of the GxxxG Glycine Zipper Motif in Alzheimer's Disease

The Gly33Leu substitution directly perturbs the central GxxxG interaction motif within the hydrophobic C-terminal region of Aβ, and molecular dynamics simulations confirm that this mutation destabilizes the glycine zipper architecture essential for fibril conformational stability [3]. [Leu33]-Aβ40 is therefore an indispensable tool for integrative structural biology approaches combining solid-state NMR, CD spectroscopy, X-ray diffraction, and computational modeling to elucidate how individual glycine residues within the GxxxG motif control fibril assembly, conformational heterogeneity, and toxic activity [4].

Reference Standard for Interpreting Compound Screening Results in Alzheimer's Drug Discovery

In small-molecule screening programs targeting Aβ aggregation or toxicity, [Leu33]-Aβ40 provides an essential reference standard with a well-characterized profile: non-fibrillar aggregation with invariant ThT fluorescence, minimal membrane-active oligomer formation, and near-complete loss of neuronal toxicity [1][2]. Its inclusion in screening panels enables researchers to calibrate assay windows, identify false-positive aggregators, and benchmark inhibitor efficacy against a peptide that already occupies a low-toxicity, non-fibrillar state, improving the interpretability and reproducibility of drug discovery data.

Quote Request

Request a Quote for [Leu33]-beta-Amyloid (1-40)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.